molecular formula C16H18N2O2 B7465727 (2,6-Dimethylquinolin-4-yl)-morpholin-4-ylmethanone

(2,6-Dimethylquinolin-4-yl)-morpholin-4-ylmethanone

Cat. No. B7465727
M. Wt: 270.33 g/mol
InChI Key: IBGAYKSLAOUBEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-Dimethylquinolin-4-yl)-morpholin-4-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a quinoline derivative that has a morpholine group attached to it. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of (2,6-Dimethylquinolin-4-yl)-morpholin-4-ylmethanone is not fully understood. However, studies have shown that the compound exerts its biological activity by interacting with specific targets in cells. For example, it has been found to inhibit the activity of some enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
(2,6-Dimethylquinolin-4-yl)-morpholin-4-ylmethanone has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and modulate gene expression. The compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2,6-Dimethylquinolin-4-yl)-morpholin-4-ylmethanone in lab experiments is its versatility. It can be used in a wide range of assays to study various biological processes. Additionally, the compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using the compound is its potential toxicity. Careful handling and disposal of the compound are necessary to avoid any adverse effects.

Future Directions

There are several future directions for the use of (2,6-Dimethylquinolin-4-yl)-morpholin-4-ylmethanone in scientific research. One direction is the development of new synthetic methods to obtain the compound in a more efficient and cost-effective manner. Another direction is the exploration of its potential applications in drug discovery and development. Additionally, the compound can be used as a tool for studying various biological processes, such as cell signaling and gene expression. Overall, (2,6-Dimethylquinolin-4-yl)-morpholin-4-ylmethanone has shown great potential in scientific research and is expected to continue to be an important compound in various fields.

Synthesis Methods

The synthesis of (2,6-Dimethylquinolin-4-yl)-morpholin-4-ylmethanone has been achieved using different methods. One of the commonly used methods involves the reaction of 2,6-dimethylquinoline with morpholine and paraformaldehyde in the presence of a catalyst. Another method involves the reaction of 2,6-dimethylquinoline with morpholine and chloroacetyl chloride in the presence of a base. These methods have been optimized to obtain high yields of the compound.

Scientific Research Applications

(2,6-Dimethylquinolin-4-yl)-morpholin-4-ylmethanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. The compound has also shown potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, it has been used as a ligand for designing metal-organic frameworks.

properties

IUPAC Name

(2,6-dimethylquinolin-4-yl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-3-4-15-13(9-11)14(10-12(2)17-15)16(19)18-5-7-20-8-6-18/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGAYKSLAOUBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dimethylquinolin-4-yl)-morpholin-4-ylmethanone

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